molecular formula C18H16N2Se2 B14259120 2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine CAS No. 184293-57-0

2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine

Cat. No.: B14259120
CAS No.: 184293-57-0
M. Wt: 418.3 g/mol
InChI Key: VGCQSWJSYQDNPB-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine typically involves the reaction of 1,4-phenylenebis(methylene) with dipyridine in the presence of selenium reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can modulate redox reactions and influence signaling pathways. For example, it has been shown to inhibit the androgen receptor and Akt signaling pathways in prostate cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other organoselenium compounds. Its ability to modulate specific signaling pathways, such as the androgen receptor and Akt pathways, makes it particularly interesting for cancer research .

Properties

CAS No.

184293-57-0

Molecular Formula

C18H16N2Se2

Molecular Weight

418.3 g/mol

IUPAC Name

2-[[4-(pyridin-2-ylselanylmethyl)phenyl]methylselanyl]pyridine

InChI

InChI=1S/C18H16N2Se2/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2

InChI Key

VGCQSWJSYQDNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)[Se]CC2=CC=C(C=C2)C[Se]C3=CC=CC=N3

Origin of Product

United States

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